
N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide, also known as CYM5442, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of N-acyl amino acid derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-1β, which are key mediators of inflammation. In addition, this compound has also been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory cytokines and other genes involved in inflammation and immune response. This compound has been shown to inhibit the activation of NF-κB, which in turn leads to the inhibition of inflammatory cytokine production.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, this compound has also been shown to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have cardioprotective effects, as it has been shown to reduce myocardial infarct size in animal models of ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide in lab experiments is its high purity and stability. This makes it easy to use in a variety of experimental settings. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide. One area of research could be in the development of new therapeutic applications for this compound, such as in the treatment of neurodegenerative diseases. Another area of research could be in the development of new synthesis methods for this compound that are more cost-effective and scalable. Finally, there is also potential for research on the mechanism of action of this compound, as further understanding of its molecular targets could lead to the development of more effective therapeutic interventions.
Métodos De Síntesis
The synthesis of N-(1-cyanocycloheptyl)-2-(8-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)acetamide involves the reaction of 8-methoxy-1,2,3,4-tetrahydroquinoline with 1-cyanocycloheptanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield this compound. This synthesis method has been described in detail in a number of research papers and has been shown to yield high purity and yield of this compound.
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-25-17-10-6-8-16-9-7-13-23(19(16)17)14-18(24)22-20(15-21)11-4-2-3-5-12-20/h6,8,10H,2-5,7,9,11-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDVGDJPQZIKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(CCC2)CC(=O)NC3(CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2584372.png)
![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2584373.png)
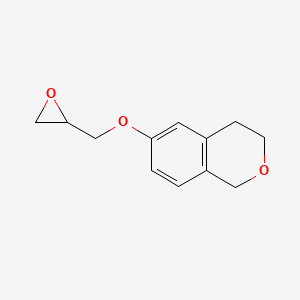

![2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2584381.png)
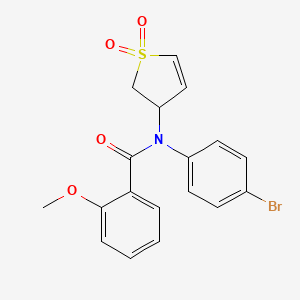
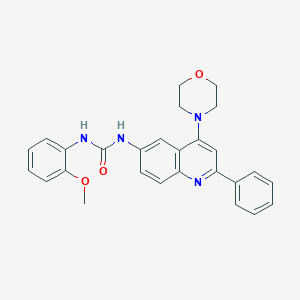
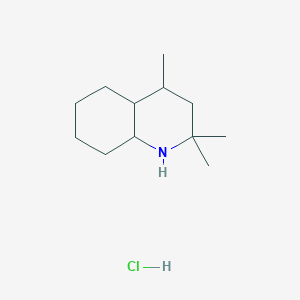
![3-[(4-Fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2584389.png)
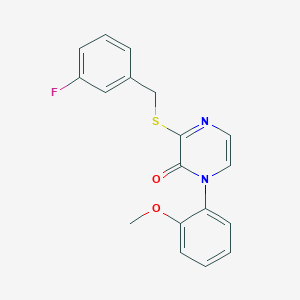
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2584391.png)
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2584392.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2584393.png)
![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2584394.png)